4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Overview
Description
4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity:
- Zhang et al. (2016) synthesized derivatives of pyrazolo[1,5-a]pyrimidines, which included compounds related to 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol. These compounds demonstrated antifungal abilities against phytopathogenic fungi, such as Cytospora sp. and Colletotrichum gloeosporioides (Zhang et al., 2016).
Molecular Docking and Quantum Chemical Calculations:
- Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally similar compound, exploring its potential for biological applications (Viji et al., 2020).
Synthesis and Structural Characterization:
- Tang et al. (2014) synthesized and characterized 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, providing insights into its luminescent properties and molecular structure through X-ray diffraction and density functional theory (Tang et al., 2014).
Copper Extraction Studies:
- Healy et al. (2016) investigated alkyl-substituted phenolic pyrazoles, like 4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol, as copper extractants, analyzing their strength and selectivity, and providing insights into the effects of molecular structure on extraction efficiency (Healy et al., 2016).
Corrosion Inhibition Studies:
- Tebbji et al. (2005) studied the inhibitive action of bipyrazolic isomers against steel corrosion in acidic solutions, which is relevant for understanding the protective properties of related pyrazole derivatives (Tebbji et al., 2005).
Mechanism of Action
Target of Action
Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding
Biochemical Pathways
Pyrazole-bearing compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrazole moiety have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
Like other organic compounds, it should be handled as a research chemical, stored in a sealed container, and kept away from oxidizing agents and strong acids or bases .
Properties
IUPAC Name |
4-chloro-2-(2-methylpyrazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYOFLWVECCKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634818 | |
Record name | (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36141-23-8 | |
Record name | (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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